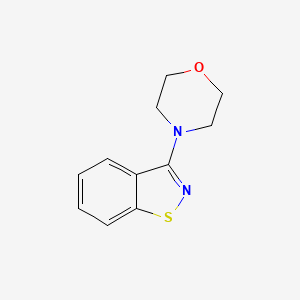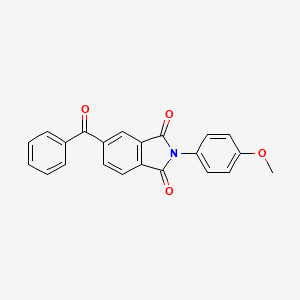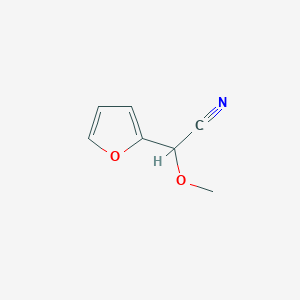
2-(furan-2-yl)-2-methoxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(furan-2-yl)-2-methoxyacetonitrile” likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “methoxy” part refers to a functional group consisting of a methyl group bound to oxygen, and “acetonitrile” refers to a nitrile group attached to a methyl group .
Synthesis Analysis
While the specific synthesis pathway for “this compound” isn’t available, furan compounds can generally be synthesized from carbohydrates, including pentoses and hexoses, through a series of dehydration reactions . The methoxy and acetonitrile groups could potentially be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a furan ring with a methoxy group and an acetonitrile group attached to the 2-position of the ring .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis
While the specific physical and chemical properties of “this compound” aren’t available, furan is a colorless, volatile liquid with a boiling point of 31.36°C . The introduction of methoxy and acetonitrile groups would likely affect these properties.Wissenschaftliche Forschungsanwendungen
FMN has been studied for its potential therapeutic applications. It has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential anti-inflammatory and anti-bacterial properties. Additionally, FMN has been studied for its potential to increase energy production in cells, as well as its ability to reduce oxidative stress.
Wirkmechanismus
Target of Action
Furan derivatives, to which this compound belongs, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas , suggesting a wide range of potential targets.
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The interaction of these compounds with their targets can lead to various changes, depending on the specific derivative and target involved.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of reactions . For instance, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with furan derivatives .
Result of Action
Furan derivatives have been associated with a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FMN in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, one of the limitations of using FMN in experiments is that it is not very soluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of FMN. One area of research that could be explored is the potential therapeutic applications of FMN. Additionally, further research could be done to better understand the mechanism of action of FMN and to identify new potential uses for it. Additionally, further research could be done to better understand the biochemical and physiological effects of FMN, as well as to identify any potential side effects. Finally, further research could be done to develop more efficient synthesis methods for FMN.
Synthesemethoden
FMN can be synthesized from furan and methoxyacetonitrile via a two-step process. In the first step, furan is reacted with methoxyacetonitrile in the presence of a base catalyst. This reaction produces a mixture of FMN and 2-methoxyacetonitrile. The second step involves separating the two components by distillation. The FMN can then be collected and purified.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-2-methoxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJYLOUFFYPKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)
![1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6423777.png)
![3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6423783.png)
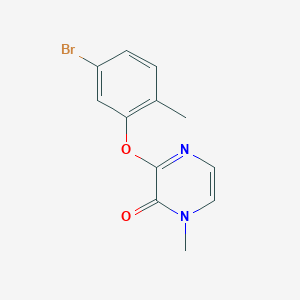
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)
![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423805.png)
![5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6423812.png)
![4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B6423820.png)
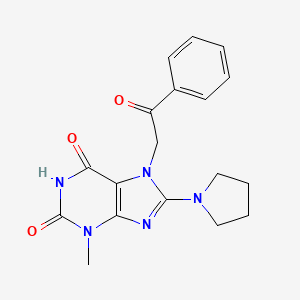
![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)
![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)
